

# Tataramide B: A Comprehensive Technical Overview of its Chemical Structure and Stereochemistry

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## Compound of Interest

Compound Name: *Tataramide B*

Cat. No.: *B14855086*

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## Abstract

**Tataramide B** is a naturally occurring lignanamide found in plant species such as *Tribulus terrestris* and *Datura stramonium*.<sup>[1]</sup> This document provides a detailed examination of the chemical structure and stereochemical configuration of **Tataramide B**. Key physicochemical properties are summarized, and a generalized experimental protocol for the isolation of similar compounds is described. A visual representation of the molecule's structure is also provided to aid in its study for potential applications in drug discovery and development.

## Physicochemical Properties of Tataramide B

The fundamental physicochemical characteristics of **Tataramide B** are summarized in the table below. This quantitative data is essential for its identification, characterization, and potential application in various research and development contexts.

Property	Value	Source
Molecular Formula	C36H36N2O8	[2]
Molecular Weight	624.69 g/mol	[2]
CAS Number	187655-56-7	[2]
Physical Description	Powder	[2]
Purity	>98% (as per typical commercial samples)	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1][3]

## Chemical Structure and Stereochemistry

The precise arrangement of atoms and their three-dimensional orientation are critical to the biological activity of **Tataramide B**. The IUPAC name, (2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide, reveals the specific stereochemical configuration of the molecule.

The structure features two stereocenters within the dihydrobenzofuran ring system, located at the C2 and C3 positions. The absolute configurations at these centers are designated as 2R and 3S, respectively. Additionally, the molecule contains a double bond within the propenyl group, which possesses an (E)-configuration, indicating that the substituent groups are on opposite sides of the double bond.

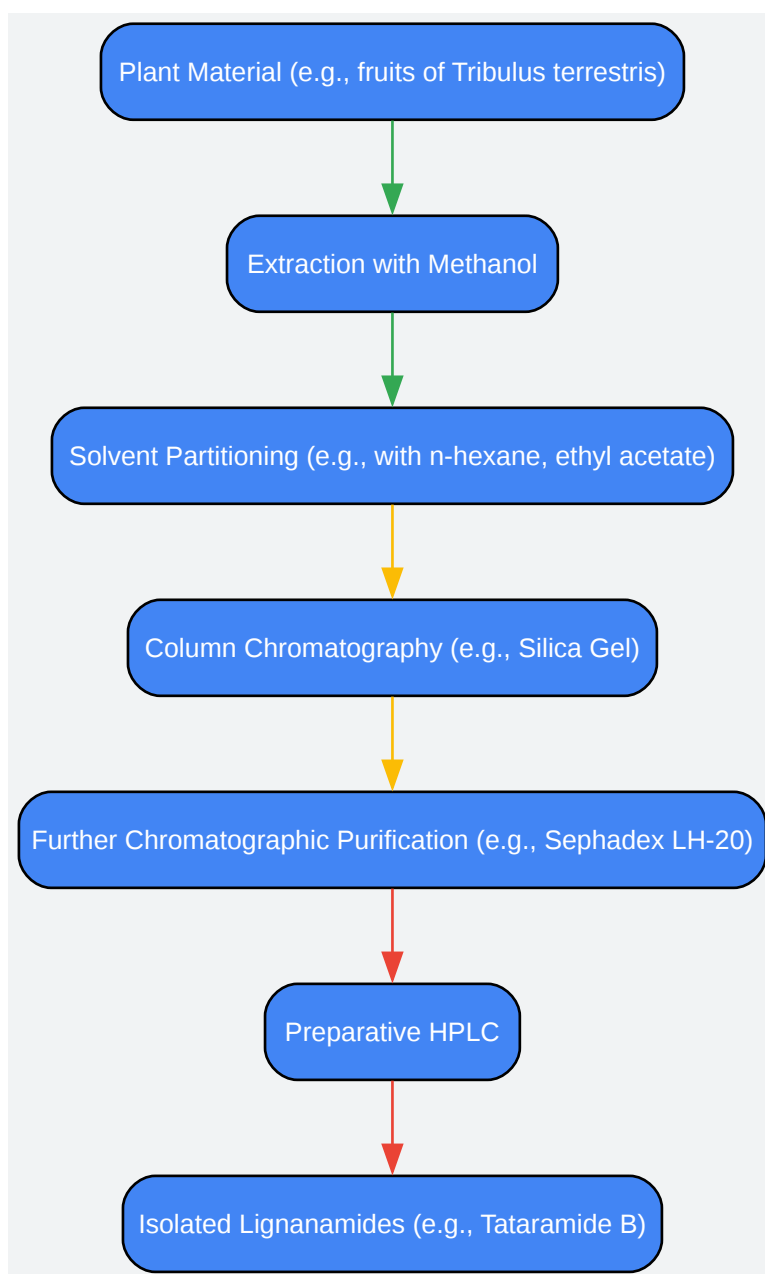
Caption: Logical relationship of **Tataramide B**'s core and substituents.

## Experimental Protocols

While the specific details of the original isolation and complete spectral analysis of **Tataramide B** are not readily available in the surveyed literature, a general methodology for the extraction of lignanamides from plant sources like *Tribulus terrestris* can be outlined.

## General Isolation and Purification Workflow for Lignanamides

The following workflow represents a typical procedure for the isolation of lignanamides from plant material.



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Caption: Generalized workflow for the isolation of lignanamides.

## Structural Elucidation

The determination of the chemical structure and stereochemistry of lignanamides typically involves a combination of the following spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the connectivity of atoms and the planar structure of the molecule.
- Circular Dichroism (CD) and Optical Rotation: These techniques are employed to determine the absolute stereochemistry of the chiral centers.

While a certificate of analysis for commercially available **Tataramide B** indicates that its structure is consistent with NMR data, the specific  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data are not publicly available in the reviewed literature.<sup>[2]</sup>

## Conclusion

**Tataramide B** is a lignanamide with a well-defined chemical structure and stereochemistry. Its presence in medicinal plants suggests potential biological activities that warrant further investigation. This guide provides a foundational understanding of its chemical properties, which is essential for researchers and professionals in the field of drug development who may wish to explore its therapeutic potential. The lack of publicly available detailed spectroscopic and isolation data highlights an opportunity for further research to fully characterize this natural product.

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